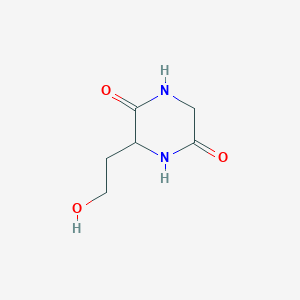
3-(2-Hydroxyethyl)piperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyethyl)piperazine-2,5-dione is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
-
Drug Development :
- HEPPD has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its ability to form hydrogen bonds makes it a candidate for enhancing the solubility and bioavailability of poorly soluble drugs.
- Case Study: Research indicates that derivatives of HEPPD can exhibit enhanced activity against certain cancer cell lines, suggesting its utility in anticancer drug development .
-
Neuropharmacology :
- The compound has shown promise in modulating neurotransmitter systems, particularly in the context of anxiety and depression treatments. Its piperazine moiety is known to interact with serotonin receptors, making it a target for further investigation in neuropharmacological studies.
Materials Science
-
Polymer Chemistry :
- HEPPD can be utilized as a monomer in the synthesis of biodegradable polymers. Its hydroxyl groups can participate in polymerization reactions, leading to materials with enhanced mechanical properties and biocompatibility.
- Example: Research has demonstrated that incorporating HEPPD into polyurethanes can improve flexibility and water absorption properties, making these materials suitable for medical applications .
-
Coatings and Adhesives :
- Due to its chemical structure, HEPPD can be used as a crosslinking agent in coatings and adhesives. Its ability to form strong hydrogen bonds contributes to the durability and adhesion properties of these materials.
Chemical Synthesis
-
Synthesis of Complex Molecules :
- HEPPD serves as an important intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the introduction of diverse functional groups, facilitating the construction of complex molecular architectures.
- Application Example: It is used in synthesizing novel piperazine derivatives that exhibit biological activity, expanding the library of compounds available for drug discovery .
-
Catalysis :
- The compound has potential applications as a ligand in catalytic processes, particularly in asymmetric synthesis where selectivity is crucial.
Eigenschaften
CAS-Nummer |
101080-13-1 |
|---|---|
Molekularformel |
C6H10N2O3 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O3/c9-2-1-4-6(11)7-3-5(10)8-4/h4,9H,1-3H2,(H,7,11)(H,8,10) |
InChI-Schlüssel |
YUMNGCOHGVQKNN-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(C(=O)N1)CCO |
Kanonische SMILES |
C1C(=O)NC(C(=O)N1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















